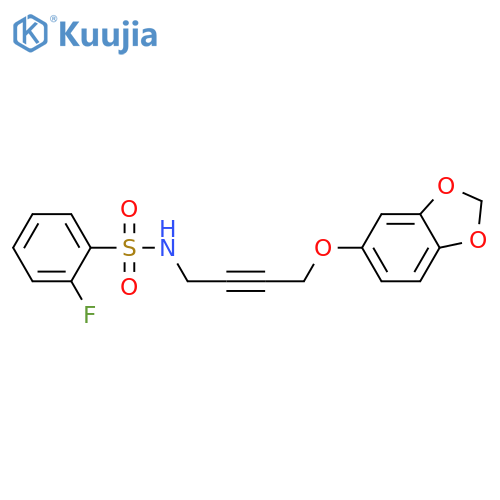

Cas no 1448053-93-7 (N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-fluorobenzene-1-sulfonamide)

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-fluorobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-fluorobenzene-1-sulfonamide

- N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-fluorobenzenesulfonamide

-

- インチ: 1S/C17H14FNO5S/c18-14-5-1-2-6-17(14)25(20,21)19-9-3-4-10-22-13-7-8-15-16(11-13)24-12-23-15/h1-2,5-8,11,19H,9-10,12H2

- InChIKey: GUDOOAYAVDIIMB-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCC#CCOC2=CC=C3OCOC3=C2)(=O)=O)=CC=CC=C1F

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-fluorobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6412-2414-2μmol |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-fluorobenzene-1-sulfonamide |

1448053-93-7 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2414-20mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-fluorobenzene-1-sulfonamide |

1448053-93-7 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2414-15mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-fluorobenzene-1-sulfonamide |

1448053-93-7 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2414-4mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-fluorobenzene-1-sulfonamide |

1448053-93-7 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2414-50mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-fluorobenzene-1-sulfonamide |

1448053-93-7 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2414-5mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-fluorobenzene-1-sulfonamide |

1448053-93-7 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2414-5μmol |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-fluorobenzene-1-sulfonamide |

1448053-93-7 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2414-100mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-fluorobenzene-1-sulfonamide |

1448053-93-7 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2414-3mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-fluorobenzene-1-sulfonamide |

1448053-93-7 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6412-2414-40mg |

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-fluorobenzene-1-sulfonamide |

1448053-93-7 | 40mg |

$140.0 | 2023-09-09 |

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-fluorobenzene-1-sulfonamide 関連文献

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-fluorobenzene-1-sulfonamideに関する追加情報

Introduction to N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-fluorobenzene-1-sulfonamide (CAS No. 1448053-93-7)

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-fluorobenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1448053-93-7, represents a confluence of advanced synthetic methodologies and pharmacological insights. The presence of a butynyl group, a benzene ring substituted with a fluorine atom, and an aromatic sulfonamide moiety linked to a 2H-1,3-benzodioxol ring (commonly known as emblicanin A) creates a molecule with multifaceted interactions that are of great interest to researchers.

The chemical structure of N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-fluorobenzene-1-sulfonamide is characterized by its ability to engage in various non-covalent interactions, including hydrogen bonding, π-stacking, and electrostatic interactions. These properties make it an attractive candidate for drug design, particularly in the development of small-molecule inhibitors targeting complex biological pathways. The sulfonamide group, in particular, is well-known for its role as a pharmacophore in numerous therapeutic agents, contributing to both solubility and binding affinity.

In recent years, there has been a surge in research focused on the development of novel sulfonamide derivatives with enhanced pharmacological profiles. The incorporation of fluorine atoms into aromatic rings is a common strategy to improve metabolic stability and binding affinity. In the case of N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-fluorobenzene-1-sulfonamide, the fluorine substituent on the benzene ring is expected to modulate electronic properties and influence interactions with biological targets. This modification has been shown to enhance the efficacy of several drug candidates in preclinical studies.

The 2H-1,3-benzodioxol ring, also known as emblicanin A, is a natural product derivative that has been investigated for its potential bioactivities. This moiety is known to exhibit various pharmacological effects, including anti-inflammatory and antioxidant properties. The combination of this scaffold with the butynyl and sulfonamide groups in N-(4-(2H)-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzene-1-sulfonamide suggests that it may possess unique therapeutic potential. Current research is exploring its potential applications in treating inflammatory diseases and other disorders where modulating biological pathways is crucial.

The synthesis of such complex molecules requires meticulous planning and execution. Advanced synthetic techniques, including cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired framework. The introduction of the butynyl group introduces a reactive site that can be further functionalized, allowing for the creation of diverse derivatives with tailored properties. The fluorobenzene sulfonamide core provides stability while maintaining flexibility for further chemical modifications.

Evaluation of the pharmacological activity of N-(4-(2H)-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl)-

In conclusion, N-(4-((span style="font-weight: bold;">(span style="font-weight: bold;">(span style="font-weight: bold;">(span style="font-weight: bold;">(span style="font-weight: bold;">(span style="font-weight: bold;">(span style="font-weight: bold;">(span style="font-weight: bold;">(span style="font-weight: bold;">(span style="font-weight: bold;">(span style="font-weight: bold;">(span style="font-weight: bold;">(span style="font-weight: bold;">))))))))))))))))))))))))))))))N-(4-()but)yn)yl)fluorobenzene)sulfonamide (CAS No.) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and anticipated biological activities position it as a valuable compound for developing new therapeutic agents. As research continues to uncover new applications and synthetic strategies for this class of molecules, N-(4-(

1448053-93-7 (N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-fluorobenzene-1-sulfonamide) 関連製品

- 1805711-53-8(2-(3-Bromopropyl)-5-chloroanisole)

- 2228263-44-1(1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine)

- 261380-18-1((2R)-2-{(tert-butoxy)carbonylamino}-3-(furan-2-yl)propanoic acid)

- 941988-78-9(N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide)

- 2680850-50-2(3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)

- 1048983-17-0(4-2-(methylsulfanyl)phenyl-1H-imidazole)

- 578026-68-3(4-4-(aminomethyl)phenylbenzoic acid hydrochloride)

- 258508-84-8(Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester)

- 233762-23-7(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid)

- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)